molecular formula C4H10CaO9 B8103053 Calcium meso-tartrate trihydrate

Calcium meso-tartrate trihydrate

Cat. No.: B8103053
M. Wt: 242.19 g/mol
InChI Key: BFPNOFJOWBHRHR-SONKKDPBSA-L
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Description

Calcium meso-tartrate trihydrate is a chemical compound with the molecular formula C4H4CaO6·3H2O. It is a calcium salt of meso-tartaric acid and is commonly used in various scientific research applications. The compound is known for its unique properties and its role in different chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Calcium meso-tartrate trihydrate can be synthesized through the reaction of meso-tartaric acid with calcium hydroxide in an aqueous medium. The reaction typically involves dissolving meso-tartaric acid in water and then adding calcium hydroxide slowly while stirring. The mixture is then heated to facilitate the reaction, and the resulting product is filtered and dried to obtain this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced filtration and drying techniques helps in obtaining the compound in its trihydrate form with high purity.

Chemical Reactions Analysis

Types of Reactions

Calcium meso-tartrate trihydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of calcium salts of reduced tartaric acid derivatives.

    Substitution: The compound can undergo substitution reactions where the calcium ion is replaced by other metal ions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Various metal salts like sodium chloride, potassium nitrate.

Major Products Formed

    Oxidation: Calcium oxalate, carbon dioxide.

    Reduction: Calcium salts of reduced tartaric acid derivatives.

    Substitution: Different metal tartrate salts.

Scientific Research Applications

Calcium meso-tartrate trihydrate is used in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and analytical chemistry.

    Biology: In studies related to calcium metabolism and its role in biological systems.

    Medicine: Investigated for its potential use in drug formulations and as a calcium supplement.

    Industry: Used in the production of certain types of polymers and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of calcium meso-tartrate trihydrate involves its interaction with calcium-binding proteins and enzymes. The compound can influence calcium signaling pathways and modulate the activity of enzymes that require calcium as a cofactor. This interaction can affect various cellular processes, including muscle contraction, neurotransmitter release, and cell division.

Comparison with Similar Compounds

Similar Compounds

    Calcium oxalate: Another calcium salt with different chemical properties and applications.

    Calcium citrate: Commonly used as a calcium supplement with different solubility and bioavailability.

    Calcium carbonate: Widely used in the pharmaceutical and food industries as a calcium source.

Uniqueness

Calcium meso-tartrate trihydrate is unique due to its specific chemical structure and the presence of meso-tartaric acid. This gives it distinct properties and makes it suitable for specific applications in scientific research and industry.

Properties

IUPAC Name

calcium;(2S,3R)-2,3-dihydroxybutanedioate;trihydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O6.Ca.3H2O/c5-1(3(7)8)2(6)4(9)10;;;;/h1-2,5-6H,(H,7,8)(H,9,10);;3*1H2/q;+2;;;/p-2/t1-,2+;;;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFPNOFJOWBHRHR-SONKKDPBSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)[O-])O)(C(=O)[O-])O.O.O.O.[Ca+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@@H]([C@@H](C(=O)[O-])O)(C(=O)[O-])O.O.O.O.[Ca+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10CaO9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

815-79-2
Record name Butanedioic acid, 2,3-dihydroxy-, calcium salt (1:1), (2R,3S)-rel-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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